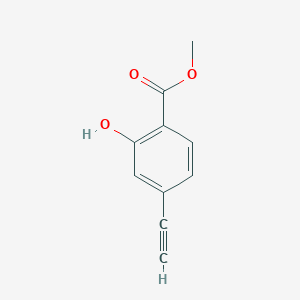

Methyl 4-ethynyl-2-hydroxybenzoate

Description

Chemical Significance of Ethynyl (B1212043) and Hydroxybenzoate Structural Motifs

The chemical character of Methyl 4-ethynyl-2-hydroxybenzoate is largely defined by its constituent parts: the ethynyl group and the ortho-hydroxybenzoate core. Each of these motifs imparts unique properties and reactivity, making their combination in a single molecule a subject of considerable scientific interest.

The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile functional group in modern organic synthesis. Its linear geometry can act as a rigid spacer in molecular design, and the triple bond is rich in π-electrons, making it a key participant in a variety of chemical transformations. libretexts.orgnih.gov Terminal alkynes are notably acidic for hydrocarbons, allowing for deprotonation to form a reactive acetylide anion. alfa-chemistry.comresearchgate.net This anion is a potent nucleophile used to create new carbon-carbon bonds, a fundamental process in the construction of more complex molecules. organic-chemistry.org Furthermore, the ethynyl group is a cornerstone of "click chemistry," a set of powerful and reliable reactions for modularly constructing complex chemical architectures. nih.govnd.edupcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used extensively in bioconjugation, drug discovery, and materials science. nih.govnd.edu

The hydroxybenzoate structural motif, particularly the ortho-hydroxybenzoic acid ester arrangement (as seen in salicylates), is a well-established pharmacophore in medicinal chemistry. Salicylic (B10762653) acid and its derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. The presence of the hydroxyl group ortho to the ester can lead to intramolecular hydrogen bonding, which can influence the molecule's conformation, acidity, and interaction with biological targets. Hydroxybenzoate esters, in general, have been investigated for a wide range of biological activities, including antimicrobial and antioxidant effects. wikipedia.orgnih.gov The specific positioning of substituents on the hydroxybenzoate ring plays a crucial role in determining the compound's biological and chemical properties.

Overview of Research Trends for Related Ortho-Hydroxybenzoate Esters and Terminal Alkynes

Research involving ortho-hydroxybenzoate esters and terminal alkynes is vibrant and spans multiple disciplines, indicating a fertile ground for the investigation of molecules like this compound.

Ortho-hydroxybenzoate esters , such as methyl salicylate, are classic compounds in medicinal chemistry and continue to be explored. Research has expanded from their traditional anti-inflammatory uses to investigate their potential as anticancer, antimicrobial, and neuroprotective agents. The synthesis of novel derivatives by modifying the benzene (B151609) ring or the ester group is a common strategy to enhance potency and reduce side effects. The conjugation of ortho-hydroxybenzoate moieties to other bioactive molecules is also a trending area, aiming to create hybrid compounds with dual or synergistic activities.

Terminal alkynes are at the forefront of modern organic chemistry, largely due to their utility in creating complex molecular architectures. A significant research trend is their application in the synthesis of natural products and pharmaceuticals. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. organic-chemistry.orgwikipedia.orgrsc.org This reaction's tolerance of a wide range of functional groups makes it highly valuable for late-stage functionalization in complex syntheses. rsc.org Furthermore, the burgeoning field of "click chemistry" heavily relies on terminal alkynes for the creation of new materials, bioconjugates, and drug delivery systems. alfa-chemistry.comnih.govnd.edupcbiochemres.com The development of more efficient and environmentally friendly catalytic systems for alkyne transformations, including the use of nickel, gold, and other transition metals, is also an active area of investigation. researchgate.netwikipedia.org The combination of a reactive alkyne with a biologically relevant scaffold like a hydroxybenzoate ester represents a promising strategy for the development of novel therapeutic agents and functional materials.

Interactive Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Methyl Salicylate | 119-36-8 | C₈H₈O₃ | 152.15 | -8.6 |

| Methyl p-Hydroxybenzoate | 99-76-3 | C₈H₈O₃ | 152.15 | 125-128 |

| Phenylacetylene | 536-74-3 | C₈H₆ | 102.13 | -45 |

| 4-Ethynyltoluene | 767-00-0 | C₉H₈ | 116.16 | 27-28 |

| Salicylic Acid | 69-72-7 | C₇H₆O₃ | 138.12 | 158-161 |

| 4-Hydroxybenzoic Acid | 99-96-7 | C₇H₆O₃ | 138.12 | 214-215 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethynyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6,11H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFZPWTVYZSHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Methyl 4 Ethynyl 2 Hydroxybenzoate

Direct Synthesis Approaches for Methyl 4-Ethynyl-2-Hydroxybenzoate

The direct synthesis of this compound can be achieved through several modern organic chemistry techniques. These methods focus on the efficient and controlled introduction of the ethynyl (B1212043) group onto the benzoate (B1203000) core.

Palladium-Catalyzed Cross-Coupling Reactions, including Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. youtube.com Among these, the Sonogashira coupling reaction is particularly relevant for the synthesis of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org

The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium cycle includes steps of oxidative addition, transmetalation, and reductive elimination. youtube.com The copper cycle facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. wikipedia.org

For the synthesis of this compound, a suitable starting material would be a halogenated precursor, such as methyl 4-iodo- or 4-bromo-2-hydroxybenzoate. This would be reacted with a protected or terminal alkyne, like trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). libretexts.orgbeilstein-journals.org The reaction is typically carried out in a suitable solvent and in the presence of a base, such as an amine. organic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols. nih.gov These methods often utilize highly active palladium catalysts and may be performed under milder conditions, which can be advantageous when dealing with sensitive functional groups. libretexts.orgnih.gov

Table 1: Key Features of Sonogashira Coupling for Synthesis

| Feature | Description |

| Reactants | Aryl/Vinyl Halide and Terminal Alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Co-catalyst | Copper(I) salt (e.g., CuI) in traditional methods |

| Base | Amine (e.g., triethylamine, diisopropylamine) |

| Key Bond Formation | C(sp²)-C(sp) |

| Advantages | Mild reaction conditions, good functional group tolerance |

Development of Regioselective Functionalization Routes for the Benzoate Core

Regioselective functionalization is crucial for ensuring that the ethynyl group is introduced at the desired position (C-4) of the 2-hydroxybenzoate core. The directing effects of the existing substituents on the benzene (B151609) ring, namely the hydroxyl and methyl ester groups, play a significant role in this process.

The hydroxyl group at the C-2 position and the ester group at the C-1 position influence the electron density of the aromatic ring. The interplay of these electronic effects can be exploited to achieve regioselectivity. In some cases, the inherent reactivity of a specific position on the ring may not be sufficient to direct the incoming group. In such instances, protecting group strategies or the use of specific catalysts can be employed to control the regiochemical outcome of the reaction. For instance, the hydroxyl group can engage in intramolecular hydrogen bonding with an ortho ester group, which can reduce its availability and influence the regioselectivity of subsequent reactions. researchgate.net

Stereoselective Introduction of the Ethynyl Moiety

The concept of stereoselectivity, which is the preferential formation of one stereoisomer over another, is generally not applicable to the direct introduction of the linear ethynyl group onto the planar benzene ring of this compound. masterorganicchemistry.comsaskoer.ca Stereoselectivity becomes a critical consideration when chiral centers are present or are being created in the molecule. ethz.ch Since the ethynyl group itself is achiral and its attachment to the aromatic ring does not create a new stereocenter, the focus of the synthesis is on regioselectivity rather than stereoselectivity.

Synthesis of this compound Derivatives and Analogues

Once this compound is synthesized, its structure provides multiple sites for further chemical modification, allowing for the creation of a library of derivatives and analogues.

Functionalization at the Ethynyl Group for Diversification

The terminal alkyne functionality is a versatile handle for a wide array of chemical transformations. One of the most common reactions is further Sonogashira coupling, where the terminal hydrogen of the ethynyl group is replaced with another aryl or vinyl group. beilstein-journals.org This allows for the extension of the conjugated system and the synthesis of more complex molecular architectures.

The ethynyl group can also undergo various addition reactions. For example, it can be hydrated to form a methyl ketone or undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. These reactions open up pathways to a wide range of heterocyclic derivatives.

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C-2 position is another key site for functionalization. It can undergo a variety of reactions common to phenols. Etherification, by reaction with alkyl halides in the presence of a base, can be used to introduce various alkyl or substituted alkyl groups. researchgate.net

Table 2: Potential Modifications of this compound

| Functional Group | Reaction Type | Potential Products |

| Ethynyl Group | Sonogashira Coupling | Di-substituted alkynes |

| Click Chemistry | Triazole derivatives | |

| Hydration | Acetyl derivatives | |

| Hydroxyl Group | Etherification | Alkoxy derivatives |

| Esterification | Acyl-oxy derivatives |

Transformations Involving the Ester Functionality

The methyl ester group of this compound can undergo several transformations to yield a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethynyl-2-hydroxybenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with aqueous sodium hydroxide, followed by acidification. rsc.orgchemspider.com This transformation is a key step in the synthesis of compounds where a carboxylic acid moiety is required for further reactions or for its inherent biological activity. The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) has been studied, and it is the initial step in their degradation, leading to 4-hydroxybenzoic acid. nih.gov

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to produce a different ester. This allows for the introduction of various alkyl or aryl groups, modifying the compound's properties such as solubility and reactivity.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires heating or catalytic activation. For instance, the synthesis of piroxicam (B610120) involves the condensation of an ethyl ester with 2-aminopyridine. google.com

Reduction: The ester group can be reduced to a primary alcohol, yielding (4-ethynyl-2-hydroxyphenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride.

Decarboxylation: While not a direct transformation of the ester itself, the corresponding carboxylic acid obtained from hydrolysis can undergo decarboxylation to produce 3-ethynylphenol. organic-chemistry.org The decarboxylation of 4-hydroxybenzoic acid to phenol (B47542) is a known process. nih.gov

Design and Synthesis of Substituted Aromatic Analogues

The aromatic ring of this compound provides a scaffold for the synthesis of a wide array of substituted analogues. The primary method for introducing the ethynyl group is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide or triflate. wikipedia.org

A common strategy for synthesizing this compound involves the Sonogashira coupling of methyl 4-iodo-2-hydroxybenzoate or methyl 4-bromo-2-hydroxybenzoate with a protected acetylene (B1199291) source, such as trimethylsilylacetylene. wikipedia.org The trimethylsilyl (B98337) protecting group is subsequently removed to yield the terminal alkyne. wikipedia.org This approach allows for the introduction of the ethynyl group at a late stage in the synthesis.

The synthesis of various substituted aromatic alkynes often utilizes the Sonogashira coupling. researchgate.netmdpi.com For instance, it has been employed to create extended π-conjugated systems like poly(phenyleneethynylene)s and for the synthesis of complex molecules. libretexts.orgnih.gov The reaction conditions are generally mild, often carried out at room temperature with a base in a suitable solvent. wikipedia.org Copper(I) iodide is frequently used as a co-catalyst. libretexts.org

Alternative methods for generating terminal alkynes from aldehydes, such as the Corey-Fuchs reaction, have also been developed and optimized for large-scale synthesis. researchgate.net

The following table summarizes the synthesis of various substituted aromatic alkynes using the Sonogashira coupling reaction.

| Aryl Halide/Triflate | Alkyne | Catalyst System | Base/Solvent | Product | Reference |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu co-catalyst | Amine base | bis(4-Bromophenyl)acetylene | wikipedia.org |

| Iodobenzene | Acetylene | Pd(Ph3)4Cl2, CuI | Amine base | Phenylacetylene | libretexts.org |

| 2,5-Diiodothiophene | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | THF/i-Pr2NH | 2,5-bis((trimethylsilyl)ethynyl)thiophene | mdpi.com |

| 4-Iodopyridine | 2,5-Diethynylthiophene | Pd(PPh3)2Cl2, CuI | THF/Et3N | 2,5-bis(pyridin-4-ylethynyl)thiophene | mdpi.com |

Process Optimization and Scalability Considerations in Synthesis

Optimizing the synthesis of this compound and its analogues for large-scale production involves several key considerations.

Catalyst Selection and Loading: The choice of palladium and copper catalysts, as well as their ligands, significantly impacts the efficiency and cost-effectiveness of the Sonogashira coupling. organic-chemistry.org Reducing catalyst loading without compromising yield and reaction time is a primary goal in process optimization.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and the choice of base and solvent is crucial. While Sonogashira reactions are often mild, large-scale operations may require adjustments to manage heat transfer and mixing. wikipedia.org The development of copper-free Sonogashira protocols is also an area of interest to avoid potential issues with copper contamination in the final product. libretexts.orgorganic-chemistry.org

Purification: Developing efficient and scalable purification methods is critical. Crystallization, distillation, and chromatography are common techniques, and their suitability depends on the physical properties of the target compound and its impurities.

Safety and Environmental Impact: A thorough assessment of the hazards associated with the reagents and solvents is necessary. Developing greener synthetic routes that use less hazardous materials and minimize waste is an important consideration for sustainable manufacturing.

Research into improving the scalability of alkyne synthesis has led to the development of more process-friendly conditions, such as in the Corey-Fuchs reaction, enabling the production of multi-gram to kilogram quantities of substituted aromatic alkynes. researchgate.net

Reactivity and Reaction Mechanism Studies of Methyl 4 Ethynyl 2 Hydroxybenzoate

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is the most reactive site for a variety of addition and coupling reactions. Its reactivity is central to the utility of Methyl 4-ethynyl-2-hydroxybenzoate as a synthon.

Investigations into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.org The CuAAC reaction transforms terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles, which are stable, versatile heterocyclic linkers in drug discovery and materials science. ucalgary.canih.govfrontiersin.org

The reaction with this compound proceeds via the formation of a copper(I) acetylide intermediate. This species then reacts with an organic azide (B81097) in a stepwise mechanism, culminating in the formation of the highly stable triazole ring. nih.govrsc.org This transformation is highly efficient and regioselective, exclusively yielding the 1,4-isomer, a significant advantage over the thermal Huisgen cycloaddition which produces mixtures of regioisomers. nih.govnih.gov The reaction is robust, tolerating a wide range of functional groups and can often be performed in aqueous conditions at room temperature. nih.govnih.gov

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-hydroxybenzoate |

Hydration, Hydroboration, and Halogenation Reactions of the Alkyne

The terminal alkyne of this compound can undergo various addition reactions to yield different functionalized products.

Hydration: The addition of water across the triple bond can be catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like the one in the title compound, this process exclusively yields a methyl ketone. masterorganicchemistry.com

Hydroboration-Oxidation: This two-step procedure offers complementary regioselectivity to hydration. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction begins with the syn-addition of a borane (B79455) reagent (e.g., BH₃ or a sterically hindered borane like disiamylborane) across the triple bond. libretexts.orgyoutube.com This places the boron atom on the terminal, less sterically hindered carbon (anti-Markovnikov addition). Subsequent oxidation with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond, again via an enol intermediate that tautomerizes to the final aldehyde product. libretexts.org

Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the addition of two halogen atoms across the triple bond. masterorganicchemistry.com The addition of one equivalent of the halogen typically proceeds with anti-stereoselectivity, forming a trans-dihaloalkene through a bridged halonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com The use of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.com

Table 2: Addition Reactions of the Alkyne Functionality

| Reaction Type | Reagents | Intermediate | Final Product | Regioselectivity |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl 4-(2-oxopropyl)-2-hydroxybenzoate | Markovnikov |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Enol | Methyl 4-(2-oxoethyl)-2-hydroxybenzoate | Anti-Markovnikov |

| Bromination (1 equiv.) | Br₂ in CCl₄ | Bromonium ion | Methyl 4-((E)-1,2-dibromovinyl)-2-hydroxybenzoate | Anti-addition |

Exploration of Various Cycloaddition Reactions

While the CuAAC is the most significant cycloaddition for this compound, other cycloaddition-related reactions can be considered. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govorganic-chemistry.org Although not a cycloaddition itself, it is a key reaction for extending the π-system of this compound, allowing for the synthesis of more complex conjugated structures. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Polymerization Studies and Formation of Extended π-Systems

The ethynyl (B1212043) group serves as a monomer unit for polymerization. Two primary polymerization pathways are relevant:

Cyclic Polymerization (Cyclotrimerization): In the presence of specific catalysts, such as a red-hot iron tube, alkynes can undergo cyclotrimerization. youtube.com Three molecules of this compound could theoretically react to form a symmetrically substituted 1,3,5-trisubstituted benzene (B151609) ring, creating a large, rigid, and planar molecule.

Linear Polymerization: Transition-metal catalysts, particularly those based on palladium(II), can initiate the living polymerization of alkyne derivatives. acs.orgdp.tech This would lead to the formation of poly(alkyne)s, which are polymers with a conjugated backbone. These materials are of interest for their potential electronic and optical properties. The polymerization depends heavily on the chosen catalyst and reaction conditions. youtube.com

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and moderately acidic, allowing for transformations such as alkylation and acylation. These reactions are often used to protect the hydroxyl group or to modify the compound's biological or material properties.

O-Alkylation and O-Acylation Reactions

O-Alkylation: This reaction involves the formation of an ether by reacting the phenoxide anion with an alkyl halide. The phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces the halide from an alkylating agent (e.g., methyl iodide, benzyl bromide) in a Williamson ether synthesis. google.comorganic-chemistry.org

O-Acylation: The phenolic hydroxyl can be converted into an ester through reaction with an acylating agent like an acyl chloride or a carboxylic anhydride. rsc.orgucalgary.ca This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid) and to activate the phenol. lew.ro This transformation is useful for protecting the hydroxyl group or for creating prodrugs.

Table 3: Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Base | Product |

| O-Alkylation | Methyl Iodide | K₂CO₃ | Methyl 4-ethynyl-2-methoxybenzoate |

| O-Acylation | Acetyl Chloride | Pyridine | Methyl 2-acetoxy-4-ethynylbenzoate |

Chelation and Coordination Chemistry with Metal Ions

The presence of a hydroxyl group ortho to the methyl ester functionality in this compound provides a potential bidentate chelation site for metal ions. The oxygen atoms of the hydroxyl group and the carbonyl of the ester can coordinate with a metal center to form a stable six-membered ring. This chelation is a well-established principle in coordination chemistry, enhancing the stability of the resulting metal complex.

The ethynyl group can also participate in coordination with certain transition metals, particularly those with d-orbitals that can engage in π-backbonding with the alkyne's π-system. This could lead to the formation of various organometallic complexes, including π-alkyne complexes or metal acetylides after deprotonation of the terminal alkyne. The specific nature of the coordination would depend on the metal ion, its oxidation state, and the reaction conditions.

While no specific studies on the chelation of this compound have been reported, the behavior of similar phenolic and acetylenic ligands provides a strong basis for predicting its coordination chemistry. For instance, salicylates and their derivatives are well-known chelating agents for a variety of metal ions.

Reactivity of the Methyl Ester Group

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to transesterification, hydrolysis, and amidation reactions.

Transesterification Reactions with Various Alcohols

Transesterification of this compound with different alcohols would result in the formation of new esters. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which then collapses to release methanol (B129727) and form the new ester.

The rate and equilibrium of the transesterification reaction would be influenced by the steric and electronic properties of the incoming alcohol, as well as the reaction conditions such as temperature and catalyst concentration. For example, using a large excess of the reactant alcohol can drive the equilibrium towards the product side.

A hypothetical transesterification reaction is presented in the table below:

| Reactant Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-ethynyl-2-hydroxybenzoate |

| Isopropanol | NaOCH₃ (catalytic) | Isopropyl 4-ethynyl-2-hydroxybenzoate |

| Benzyl alcohol | Ti(OⁱPr)₄ (catalytic) | Benzyl 4-ethynyl-2-hydroxybenzoate |

Controlled Hydrolysis and Amidation Reactions

Controlled Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethynyl-2-hydroxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack. Acid-catalyzed hydrolysis is a reversible process. The rate of hydrolysis would be influenced by pH and temperature.

Amidation Reactions: Reaction of this compound with ammonia (B1221849) or primary or secondary amines would yield the corresponding amide, 4-ethynyl-2-hydroxybenzamide. This reaction, known as aminolysis, typically requires higher temperatures or the use of a catalyst. The nucleophilicity of the amine plays a crucial role in this transformation.

Multi-Component Reactions (MCRs) Incorporating this compound

The diverse functionalities within this compound make it a potentially valuable building block in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials.

Given its structure, this compound could potentially participate in several well-known MCRs:

Passerini and Ugi Reactions: While the parent compound itself is not a direct component for classical Passerini or Ugi reactions, its hydrolyzed form, 4-ethynyl-2-hydroxybenzoic acid, could serve as the carboxylic acid component in these isocyanide-based MCRs.

Other MCRs: The presence of the phenolic hydroxyl and the terminal alkyne opens up possibilities for its inclusion in other MCRs. For instance, the phenolic hydroxyl could act as a nucleophile in various condensation reactions, and the alkyne could participate in transition-metal-catalyzed MCRs.

The exploration of this compound in MCRs represents a promising avenue for the synthesis of novel and structurally diverse molecules.

Elucidation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on the reactions of this compound are necessary to fully understand its chemical behavior and to optimize its use in synthetic applications.

For instance, kinetic studies of its transesterification, hydrolysis, and amidation reactions would provide valuable data on reaction rates, activation energies, and the influence of various parameters. Such studies could involve monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy.

Mechanistic elucidation would involve identifying reaction intermediates and transition states, potentially through a combination of experimental techniques (such as trapping experiments and isotopic labeling) and computational modeling. Understanding the reaction mechanisms at a molecular level is crucial for controlling reaction outcomes and for the rational design of new synthetic methodologies.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Ethynyl 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For Methyl 4-ethynyl-2-hydroxybenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

One-Dimensional (¹H and ¹³C) NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The ethynyl (B1212043) proton would appear as a singlet, and the methyl ester protons would also present as a singlet. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| -OH | Variable (broad singlet) | bs |

| Ar-H (adjacent to -OH) | ~6.9 ppm | d |

| Ar-H (adjacent to ethynyl) | ~7.4 ppm | dd |

| Ar-H (adjacent to ester) | ~7.8 ppm | d |

| Ethynyl-H | ~3.1 ppm | s |

| -OCH₃ | ~3.9 ppm | s |

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbon of the ester would appear at a downfield chemical shift. The aromatic carbons would have signals in the typical aromatic region, and their specific shifts would be influenced by the attached functional groups. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts, and the methyl carbon of the ester would appear at an upfield position.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester) | ~170 ppm |

| Ar-C (attached to -OH) | ~160 ppm |

| Ar-C (attached to ester) | ~115 ppm |

| Ar-C (other aromatic) | 120-135 ppm |

| Ethynyl-C (attached to ring) | ~83 ppm |

| Ethynyl-C (terminal) | ~78 ppm |

| -OCH₃ | ~52 ppm |

This is an interactive data table. You can sort and filter the data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be used to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. The expected exact mass for the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of these elements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique could be used to analyze the purity of a sample of this compound and to study its fragmentation pattern upon electron ionization. The fragmentation pattern is a characteristic fingerprint of a molecule and can provide valuable structural information.

Expected Key Fragments in GC-MS:

| m/z | Possible Fragment |

| [M]+ | Molecular Ion |

| [M - OCH₃]+ | Loss of the methoxy group |

| [M - COOCH₃]+ | Loss of the methyl ester group |

| [C₆H₄(OH)(C₂H)]+ | Hydroxyphenylacetylene cation |

This is an interactive data table. You can sort and filter the data.

Computational Chemistry and Theoretical Studies on Methyl 4 Ethynyl 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the ground-state properties of molecules. nih.govmdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. mdpi.com DFT calculations are widely used for geometry optimization, where the lowest energy arrangement of atoms is found, corresponding to the molecule's most stable structure. rsc.org

For Methyl 4-ethynyl-2-hydroxybenzoate, DFT calculations would predict key structural parameters. The planarity of the benzene (B151609) ring, the orientation of the hydroxyl and methyl ester groups, and the linear geometry of the ethynyl (B1212043) group can be precisely determined. An important structural feature to investigate would be the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group, which significantly influences the molecule's conformation and properties. rsc.orgresearchgate.netnih.govacs.org

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths | ||

| O-H (hydroxyl) | 0.97 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| C≡C (ethynyl) | 1.21 Å | |

| C-H (ethynyl) | 1.07 Å | |

| Bond Angles | ||

| C-O-H (hydroxyl) | 108.5° | |

| O=C-O (ester) | 124.0° | |

| C-C≡C (ethynyl) | 178.5° | |

| Dihedral Angle | ||

| C(ring)-C(ring)-C(ester)=O | ~0° (indicating planarity) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles without the use of empirical parameters. wikipedia.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate solutions to the Schrödinger equation but are computationally more demanding than DFT. wikipedia.orguwa.edu.aursc.org

High-accuracy methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in computational chemistry for calculating molecular energies. acs.orgaip.org Due to their high computational cost, they are typically applied to smaller molecules. However, they are invaluable for benchmarking the accuracy of more cost-effective methods like DFT for a specific class of molecules. uwa.edu.auacs.org For this compound, high-accuracy calculations on simplified model systems (e.g., 2-ethynylphenol or methyl salicylate) could be used to validate the chosen DFT functional and basis set, ensuring the reliability of the calculations on the full molecule. rsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comirjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The π-system of the aromatic ring and the ethynyl group are expected to contribute significantly to these orbitals.

Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: The data in this table is hypothetical and for illustrative purposes.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactive tendencies. irjweb.comsemanticscholar.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Illustrative Reactivity Indices for this compound

| Reactivity Index | Formula | Calculated Value (Illustrative) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.175 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.325 eV |

| Softness (S) | 1 / (2η) | 0.215 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.75 eV |

Note: The data in this table is hypothetical and derived from the illustrative orbital energies above.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. aip.orgsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve. nih.gov These simulations typically employ force fields, which are sets of parameters describing the potential energy of the system. wikipedia.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in the prediction and interpretation of various types of molecular spectra. sns.ithymarc.org By calculating properties like vibrational frequencies or electronic transition energies, theoretical spectra can be generated that aid in the assignment of experimental data.

For this compound, DFT calculations can predict its infrared (IR) spectrum by computing the harmonic vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C≡C stretch of the ethynyl group. Comparing the calculated spectrum with an experimental one allows for a confident assignment of the observed absorption bands. scispace.com Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity. scispace.com

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Typical Experimental Range (cm-1) | Calculated Frequency (Illustrative) |

| O-H stretch (H-bonded) | 3100 - 3500 | 3350 |

| C-H stretch (ethynyl) | ~3300 | 3315 |

| C=O stretch (ester) | 1680 - 1710 | 1695 |

| C≡C stretch (ethynyl) | 2100 - 2140 | 2125 |

| C-O stretch (ester) | 1250 - 1300 | 1270 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. nih.govresearchgate.net By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is the highest energy structure along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For reactions involving this compound, such as electrophilic addition to the alkyne, substitution at the aromatic ring, or hydrolysis of the ester, computational methods can be used to map out the entire reaction pathway. Locating the transition state structure and calculating its energy relative to the reactants yields the activation energy. This value is critical for understanding the reaction's kinetics and predicting its rate. The geometry of the transition state itself provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. researchgate.net

Comprehensive Analysis of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state is governed by a complex interplay of attractive and repulsive forces. For a molecule like this compound, which possesses a hydroxyl group, a carbonyl group, an aromatic ring, and an ethynyl group, a rich variety of non-covalent interactions is expected to dictate its crystal packing.

Characterization of Classical and Weak Hydrogen Bonding Networks (C-H...O, O-H...O)

The primary and strongest intermolecular interaction anticipated in the crystal structure of this compound is the classical O-H...O hydrogen bond. The hydroxyl group is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester is a competent acceptor. This would likely lead to the formation of robust dimeric structures or extended chains.

Hypothetical Hydrogen Bond Parameters

| Donor | Acceptor | Type of Hydrogen Bond | Expected Distance (Å) | Expected Angle (°) |

| O-H (hydroxyl) | O=C (ester) | Classical (O-H...O) | 1.8 - 2.2 | 160 - 180 |

| C-H (aromatic) | O (hydroxyl) | Weak (C-H...O) | 2.2 - 2.8 | 130 - 170 |

| C-H (aromatic) | O=C (ester) | Weak (C-H...O) | 2.2 - 2.8 | 130 - 170 |

| C-H (ethynyl) | O (hydroxyl) | Weak (C-H...O) | 2.1 - 2.7 | 140 - 180 |

| C-H (ethynyl) | O=C (ester) | Weak (C-H...O) | 2.1 - 2.7 | 140 - 180 |

Quantification of π-Stacking and Aromatic Interactions

The presence of the benzene ring in this compound suggests that π-stacking interactions will play a crucial role in its solid-state architecture. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The mode of stacking can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The ethynyl group, with its own π-system, could also participate in π-stacking interactions with either the aromatic ring or another ethynyl group.

The strength of these interactions is sensitive to the electronic nature of the substituents on the aromatic ring. The electron-donating hydroxyl group and the electron-withdrawing ester and ethynyl groups would modulate the quadrupole moment of the benzene ring, thereby influencing the preferred stacking geometry and energy.

Expected Aromatic Interaction Geometries and Energies

| Interaction Type | Centroid-to-Centroid Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-displaced π-stacking | 3.3 - 3.8 | -1.5 to -2.5 |

| T-shaped (edge-to-face) π-stacking | 4.5 - 5.5 | -1.0 to -2.0 |

| Ethynyl-Aromatic π-stacking | 3.5 - 4.5 | -0.5 to -1.5 |

Exploration of Halogen Bonding and Other Non-Covalent Forces

Furthermore, the interaction between the π-system of the ethynyl group and the oxygen atoms (π...O interactions) could also provide additional stabilization to the crystal packing.

Supramolecular Chemistry and Self Assembly of Methyl 4 Ethynyl 2 Hydroxybenzoate Systems

Design Principles for Directed Supramolecular Architectures

The rational design of supramolecular architectures from molecular building blocks is a cornerstone of crystal engineering. nih.govub.edu The formation of desired multi-component crystals, such as co-crystals, relies on the predictable and reliable formation of intermolecular interactions. nih.govul.ie Supramolecular synthons, which are robust and recurring intermolecular recognition motifs, are the key to this design process. nih.govrsc.org

For methyl 4-ethynyl-2-hydroxybenzoate, the design of supramolecular architectures would be guided by the well-established hydrogen bonding capabilities of its functional groups. The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the methyl ester is a competent hydrogen bond acceptor. The ethynyl (B1212043) group can also participate as a weak hydrogen bond donor (C-H···O/N) or acceptor (through its π-system). These functionalities can lead to the formation of predictable supramolecular heterosynthons when co-crystallized with molecules containing complementary functional groups. ul.ieresearchgate.net For instance, co-crystallization with N-containing bases could lead to robust O-H···N hydrogen bonds. rsc.org The principles of crystal engineering suggest that by carefully selecting co-formers, it is possible to direct the assembly of this compound into specific crystalline architectures with tailored properties. nih.gov

Investigation of Polymorphism and Co-Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds. mdpi.com Substituted benzoic acid derivatives, such as m-hydroxybenzoic acid and p-aminobenzoic acid, have been shown to exhibit polymorphism. nih.govdiva-portal.orgdiva-portal.org The different polymorphs can arise from variations in the hydrogen-bonding patterns and packing arrangements. nih.gov Given the functional groups present in this compound, it is highly probable that this compound also exhibits polymorphism. The specific crystalline form obtained could be influenced by crystallization conditions such as the choice of solvent, temperature, and cooling rate. mdpi.comdiva-portal.org

The presence of multiple hydrogen bonding sites also makes this compound an excellent candidate for co-crystallization. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. rsc.org Benzoic acid and its derivatives are well-known to form co-crystals with a variety of co-formers, particularly those containing nitrogen. rsc.orgmdpi.comresearchgate.netnih.gov The formation of co-crystals can be a powerful tool to modify the physicochemical properties of a substance. nih.gov By co-crystallizing this compound with other molecules, it may be possible to create new solid forms with altered properties.

A summary of studies on polymorphism and co-crystallization of related benzoic acid derivatives is presented in the table below.

| Compound/System | Phenomenon | Key Findings |

| m-Hydroxybenzoic Acid | Polymorphism | Two polymorphic forms (monoclinic and orthorhombic) were identified with different stabilities. nih.govdiva-portal.org |

| p-Hydroxybenzoic Acid | Polymorphism | The effect of intermolecular hydrogen bonding on controlling proton order in the carboxylic acid dimer motif was studied. nih.gov |

| p-Aminobenzoic Acid | Polymorphism | Two enantiotropically related polymorphs (α and β) were identified, with the solvent influencing which form crystallizes. diva-portal.org |

| Benzoic Acid Derivatives | Co-crystallization | Co-crystals were formed with various N-containing bases, with some systems exhibiting polymorphism in the co-crystals themselves. rsc.org |

| Theophylline-Benzoic Acid | Co-crystallization | A 1:1 co-crystal was prepared by various methods, and the formation process was monitored in real-time. mdpi.comresearchgate.net |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand or Building Block

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The properties of these materials, such as porosity and catalytic activity, can be tuned by changing the metal or the organic ligand. acs.orgrsc.orgresearchgate.net Benzoate (B1203000) and its derivatives are commonly used as ligands in the synthesis of MOFs. researchgate.netnih.gov

This compound, particularly after hydrolysis of the methyl ester to the corresponding carboxylic acid, could serve as a versatile ligand for the construction of coordination polymers and MOFs. The carboxylate group would provide a strong coordination site for metal ions, while the hydroxyl and ethynyl groups could act as secondary binding sites or as functional groups to tune the properties of the resulting framework. For example, the hydroxyl group could participate in hydrogen bonding within the framework, and the ethynyl group could be used for post-synthetic modification. The use of functionalized benzoate ligands has been shown to be an effective strategy for creating MOFs with interesting properties and applications. researchgate.netrsc.org

Below is a table summarizing examples of coordination polymers and MOFs constructed from related ligands.

| Ligand Type | Resulting Structure | Key Features/Applications |

| Pyridylbenzoate | Metal-Organic Frameworks (MOFs) | Exhibit properties such as thermal expansion, breathing behavior, and luminescence. researchgate.net |

| Benzoate | Layered Metal-Organic Framework | A two-dimensional layered structure with potential as a base catalyst. nih.gov |

| 5-Substituted Isophthalic Acid | Coordination Polymers | Formation of various structures with different metal ions. nih.gov |

| Functionalized Benzoate | Bifunctional Metal-Organic Framework | Contains open metal sites and Lewis basic sites for selective gas adsorption and catalysis. rsc.org |

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. youtube.com This process is driven by non-covalent interactions, and the specificity of the binding is known as molecular recognition. youtube.com The ability of a host to recognize and bind a specific guest is fundamental to many biological processes and has applications in areas such as sensing and separations.

The functional groups of this compound make it a potential participant in host-guest chemistry and molecular recognition events. The hydroxyl and carbonyl groups are capable of forming specific hydrogen bonds with complementary functional groups on a host or guest molecule. nih.govnih.govbrandeis.edunyu.edu The aromatic ring can participate in π-π stacking interactions, and the ethynyl group could also contribute to binding through weaker interactions. For example, the phenolic hydroxyl group could act as a hydrogen bond donor to a suitable acceptor on a macrocyclic host. rsc.org The principles of molecular recognition suggest that the specific arrangement of functional groups in this compound could allow it to be selectively recognized by a complementary host molecule. chemrxiv.orgacs.orgnih.gov

Applications in Organic Synthesis and Medicinal Chemistry As a Key Intermediate

Utilization as a Precursor in the Synthesis of Diverse Organic Molecules

Methyl 4-ethynyl-2-hydroxybenzoate serves as a foundational precursor for a variety of complex organic structures. Its terminal alkyne group is particularly reactive, enabling participation in powerful carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions allow for the extension of the molecular framework by attaching aryl, vinyl, or other alkynyl groups.

A notable application is its use as a linker in the synthesis of advanced materials. For instance, the compound has been successfully synthesized and used in the development of novel metal-organic frameworks (MOFs). In one synthetic route, the compound was prepared with a 69% yield and used as a foundational component for building electroactive MOFs, demonstrating its utility in materials science. uni-muenchen.de

Furthermore, it is a key intermediate in the synthesis of multi-aromatic systems. A patented method describes the synthesis of this compound as a step towards creating complex triaromatic compounds intended for pharmaceutical and cosmetic applications. google.com The hydroxyl and ester groups also offer sites for further modification, such as etherification, esterification, or hydrolysis followed by amidation, expanding the diversity of molecules that can be generated from this single precursor. google.com

Strategic Building Block for Complex Heterocyclic Scaffolds

While direct literature examples are specific, the inherent structure of this compound makes it an ideal building block for constructing complex heterocyclic scaffolds, which are core components of many biologically active molecules. The ortho-positioning of the hydroxyl and methyl ester groups, combined with the reactive alkyne at the para-position, facilitates a range of cyclization reactions.

For example, the molecule is perfectly poised for the synthesis of coumarin (B35378) and chromone (B188151) derivatives. A common strategy involves a Sonogashira coupling at the alkyne position, followed by an intramolecular cyclization reaction where the phenolic hydroxyl group attacks the newly formed, activated alkyne system. Similarly, it can be used to construct quinoline (B57606) and isoquinoline (B145761) systems through multi-component reactions or tandem cyclization sequences. The ability to form these privileged heterocyclic structures underscores its strategic value in synthetic chemistry.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compound Analogs

The structural motifs present in this compound are found in numerous pharmaceutically active compounds, making it a valuable intermediate in medicinal chemistry. Its utility has been explicitly cited in patents for the development of novel therapeutic agents.

One patent identifies the compound as an intermediate in the creation of triaromatic molecules with potential applications in pharmaceutical compositions. google.com More specifically, another patent lists this compound in the context of developing neuroprotective agents. google.com These agents are designed as neuronal nitric oxide synthase-postsynaptic density protein 95 (nNOS-PSD95) decoupling agents, which have potential in treating conditions related to neuronal damage. google.com

Its role extends to the generation of lead compound analogs for drug discovery programs. By systematically modifying its three functional groups, medicinal chemists can create libraries of related compounds to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Employment in Divergent Synthesis Strategies for Target Compound Libraries

Divergent synthesis is a powerful strategy that enables the creation of a large number of structurally diverse compounds from a single, multifunctional starting material. This compound is an exemplary substrate for such an approach due to its three chemically distinct functional handles that can be reacted in a controlled, stepwise manner.

A hypothetical divergent synthesis using this intermediate could proceed as follows:

Reaction at the Alkyne: The starting material can undergo a variety of alkyne-specific reactions (e.g., click chemistry to form triazoles, Sonogashira coupling to add aryl groups, or hydration to form a ketone).

Reaction at the Hydroxyl Group: The resulting product can then be modified at the phenolic hydroxyl group (e.g., O-alkylation to form ethers or acylation to form esters).

Reaction at the Ester Group: Finally, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into a diverse range of amides or other esters.

By altering the sequence of these reactions, a single starting molecule can give rise to a vast library of unique target compounds, accelerating the discovery of new molecules with desired properties.

Conceptual Divergent Synthesis Pathways

| Pathway | Step 1 (Alkyne Reaction) | Step 2 (Hydroxyl Reaction) | Step 3 (Ester Reaction) | Resulting Scaffold |

| A | Sonogashira Coupling | O-Alkylation | Amide Formation | Aryl-substituted, O-alkylated benzamide |

| B | Click Chemistry (CuAAC) | No Reaction | Hydrolysis | Triazole-substituted salicylic (B10762653) acid |

| C | Hydration to Ketone | Esterification | No Reaction | Acetyl-substituted phenyl ester |

Contributions to Catalyst Design and Development for Specific Chemical Transformations

The application of this compound extends into the field of catalyst design. Its rigid structure and functional groups make it a suitable candidate for creating organic ligands or linkers for metal catalysts.

A significant contribution is its use as a building block for metal-organic frameworks (MOFs). uni-muenchen.de MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. By incorporating this compound as the organic linker, new MOFs with tailored pore sizes, shapes, and chemical environments can be created. These materials are widely studied for their catalytic activity in a range of chemical transformations, and the inclusion of this specific linker contributes to the development of new, potentially more efficient or selective, catalytic systems. uni-muenchen.de The alkyne and hydroxyl functionalities within the MOF structure can also serve as active sites for binding substrates or for post-synthetic modification to introduce further catalytic capabilities.

Applications in Advanced Materials and Functional Systems

Integration into Polymer Architectures and Macromolecular Design via Click Chemistry

While no specific studies detailing the use of Methyl 4-ethynyl-2-hydroxybenzoate in polymer synthesis have been identified in publicly available research, the presence of the terminal ethynyl (B1212043) group strongly suggests its suitability for "click chemistry" reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, would allow for the efficient and regioselective coupling of this molecule to azide-functionalized polymers or monomers. This could be employed to:

End-cap polymer chains: Introducing a functional benzoate (B1203000) group to the terminus of a polymer.

Grafting onto polymer backbones: Creating functionalized graft copolymers where the benzoate moiety can influence properties like solubility or thermal stability.

Formation of cross-linked networks: Utilizing the ethynyl group as a point of connection to create complex, three-dimensional polymer architectures.

The hydroxyl and methyl ester groups offer further sites for modification, either before or after polymerization, enabling the creation of highly tailored macromolecular structures.

Development of Conjugated Systems for Electronic and Optoelectronic Materials

The development of conjugated polymers from alkyne-containing monomers is a well-established field for creating materials with interesting electronic and optical properties. oup.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently used to polymerize terminal alkynes with aryl halides, leading to the formation of poly(aryleneethynylene)s (PAEs). oup.com

Although research specifically employing this compound in this context has not been reported, its structure is amenable to such polymerization schemes. The resulting polymers would feature a conjugated backbone with regularly spaced hydroxy and methyl ester functionalities. These pendant groups could influence the polymer's solubility, processability, and solid-state packing, which are critical parameters for applications in:

Organic Light-Emitting Diodes (OLEDs): Where the electronic properties of the conjugated backbone are paramount.

Organic Photovoltaics (OPVs): As either donor or acceptor materials.

Organic Field-Effect Transistors (OFETs): For use in flexible electronics.

The intramolecular hydrogen bonding potential between the hydroxyl and ester groups could also impart a degree of planarity to the polymer backbone, potentially enhancing conjugation and charge transport properties.

Design of Chemical Sensors and Probes Incorporating Ethynyl Moieties

The terminal alkyne of this compound is a valuable functional group for the design of chemical sensors. There is precedent for using the reactivity of a (2-ethynyl)benzoate moiety as a reactive site for the development of molecular probes. researchgate.net The ethynyl group can participate in a variety of reactions that lead to a detectable signal, such as a change in fluorescence or color, upon interaction with a specific analyte.

While no sensors based on this compound have been described in the literature, its structure offers several possibilities for sensor design. The alkyne could be used to anchor the molecule to a larger signaling unit (like a fluorophore) or a solid support. The phenolic hydroxyl group and the benzoate moiety could act as a recognition site for various analytes, including metal ions or biologically relevant molecules, through hydrogen bonding or coordination.

Exploration in Liquid Crystalline Materials and Soft Matter Applications

By attaching long alkyl chains to the phenolic oxygen or by esterification of the carboxylic acid with long-chain alcohols (after hydrolysis of the methyl ester), it is conceivable that derivatives of this compound could exhibit liquid crystalline behavior. The terminal ethynyl group could also be used to link these mesogenic units together to form liquid crystal polymers. However, there is currently no published research exploring this specific avenue.

Surface Functionalization and Nanomaterial Hybridization Strategies

The terminal alkyne group provides a robust anchor for the covalent attachment of this compound to various surfaces and nanomaterials. It has been demonstrated that alkyne derivatives can be used for the surface functionalization of gold nanoparticles, offering advantages over traditional thiol-based methods. nih.govacs.org This attachment is stable and can be performed under mild conditions.

This strategy could be used to modify the surface of nanoparticles (e.g., gold, silica, iron oxide) or flat substrates (e.g., silicon wafers) with a layer of this compound. The exposed hydroxyl and ester functionalities would then dictate the surface properties, such as hydrophilicity, and could be used for further chemical transformations. This approach could be valuable in the development of:

Functionalized nanoparticles for biomedical applications.

Modified stationary phases for chromatography.

Smart surfaces with tunable properties.

Despite this potential, no specific examples of this compound being used for surface functionalization are available in the current scientific literature.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 216443-97-9 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

This data is compiled from publicly available chemical supplier information.

Development of Biological Probes and Chemical Biology Tools Using Methyl 4 Ethynyl 2 Hydroxybenzoate

Design and Synthesis of "Clickable" Biological Probes for Biomolecule Labeling

The advent of "click chemistry" has revolutionized the way scientists label and visualize biomolecules in their native environment. At the heart of this technology is the use of bioorthogonal reactions, which proceed with high efficiency and specificity in complex biological milieu without interfering with native biochemical processes. The terminal alkyne present in "Methyl 4-ethynyl-2-hydroxybenzoate" is a key functional group for click chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The design of "clickable" probes derived from "this compound" involves several key considerations:

The Reporter Tag: The probe must be equipped with a reporter group for detection. This can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or a mass tag for mass spectrometry-based detection.

The Reactive Group: The ethynyl (B1212043) group serves as the "clickable" handle that allows for its covalent attachment to an azide-modified biomolecule or another probe.

The Linker: A linker region can be incorporated to provide spatial separation between the reporter tag and the biomolecule, minimizing potential steric hindrance or interference with biological activity.

The Targeting Moiety: The "this compound" core can be chemically modified to include a targeting ligand that directs the probe to a specific protein, organelle, or cell type.

The synthesis of these probes typically involves multi-step organic chemistry. The hydroxyl and carboxylate groups on the benzoate (B1203000) ring provide convenient handles for the attachment of linkers and reporter tags through standard esterification or etherification reactions. The resulting "clickable" probes can then be introduced into biological systems to label and study a wide range of biomolecules, including proteins, nucleic acids, and glycans. thno.org

| Probe Component | Function | Example |

| Reactive Group | Enables covalent ligation to a target | Terminal Alkyne (from this compound) |

| Reporter Tag | Allows for detection and analysis | Fluorescein, Biotin, Rhodamine |

| Linker | Provides spatial separation and flexibility | Polyethylene glycol (PEG), alkyl chains |

| Targeting Moiety | Directs the probe to a specific biological target | Small molecule ligand, peptide, antibody fragment |

Application in Bioconjugation Methodologies, including Protein and Nucleic Acid Modification

Bioconjugation, the covalent attachment of a synthetic molecule to a biomolecule, is a cornerstone of chemical biology. nih.gov Probes derived from "this compound" are valuable tools in this regard, enabling the site-specific modification of proteins and nucleic acids.

Protein Modification: The modification of proteins with "clickable" probes allows for the study of their function, localization, and interactions. A common strategy involves the metabolic incorporation of an azide-bearing unnatural amino acid into a protein of interest. Subsequent treatment with an alkyne-containing probe, such as a derivative of "this compound," results in the covalent labeling of the protein via a click reaction. This approach has been used to attach a variety of tags to proteins for applications ranging from fluorescence microscopy to proteomic analysis.

Nucleic Acid Modification: Similarly, nucleic acids can be modified using "clickable" probes. Azide-modified nucleosides can be incorporated into DNA or RNA during solid-phase synthesis or through enzymatic incorporation. The resulting azide-modified nucleic acids can then be "clicked" with an alkyne-bearing probe. This has enabled the development of novel tools for studying DNA replication, transcription, and repair, as well as for the construction of nucleic acid-based nanomaterials. frontiersin.org

| Biomolecule | Modification Strategy | Application |

| Protein | Metabolic labeling with an azide-bearing amino acid followed by click reaction. | Visualization of protein localization, identification of protein binding partners. |

| Nucleic Acid | Incorporation of an azide-modified nucleoside followed by click reaction. | Probing DNA-protein interactions, assembly of DNA nanostructures. |

Investigation of Proximity-Induced Conjugation for Targeted Molecular Interactions

Proximity-induced conjugation is an innovative strategy that enables the covalent labeling of a target molecule based on its proximity to a specific binding event. This technique overcomes some of the limitations of traditional labeling methods, which often require genetic engineering or suffer from off-target effects.

A typical proximity-induced conjugation system consists of two components: a binder molecule and a reactive probe. The binder, which could be an antibody or a small molecule, is designed to bind to a specific target protein. The reactive probe, which can be derived from "this compound," is equipped with a reactive group that is activated upon binding of the binder to its target. This activation leads to the covalent attachment of the probe to a nearby molecule, effectively "tagging" the molecular neighborhood of the target.

The "this compound" scaffold is well-suited for the design of such probes. The ethynyl group can be used to attach a reporter tag, while the benzoate ring can be functionalized with a variety of reactive groups that can be triggered by changes in the local environment, such as pH or the presence of a specific enzyme. This approach has the potential to provide a highly specific and temporally controlled method for mapping molecular interactions within living cells. thno.orgnih.gov

Utilization in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov These activity-based probes (ABPs) typically consist of a reactive group that covalently modifies the active site of a specific enzyme class, a linker, and a reporter tag.

"this compound" can serve as a versatile scaffold for the construction of ABPs. The ethynyl group provides the "clickable" handle for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for imaging. nih.gov The core structure can be elaborated with a reactive "warhead" that is specifically designed to target the active site of a particular enzyme family. For instance, a fluorophosphonate group could be appended to target serine hydrolases, or a Michael acceptor could be used to target cysteine proteases.

The general workflow for an ABPP experiment using a "this compound"-derived probe would involve:

Incubation of the probe with a complex proteome (e.g., cell lysate or living cells).

Covalent labeling of the target enzymes by the probe's reactive group.

Lysis of the cells (if the labeling was performed in vivo) and click chemistry-mediated attachment of a reporter tag to the ethynyl handle of the probe.

Enrichment of the labeled proteins (e.g., using streptavidin beads if a biotin tag was used).

Identification and quantification of the labeled proteins by mass spectrometry.

This approach allows for the identification of enzymes that are active under specific physiological or pathological conditions, providing valuable insights into disease mechanisms and aiding in the discovery of new drug targets. frontiersin.orgrsc.org

| ABP Component | Role | Example derived from this compound |

| Reactive Group (Warhead) | Covalently modifies the active site of a target enzyme. | Fluorophosphonate, acyloxime, Michael acceptor |

| Linker | Connects the reactive group to the reporter handle. | Alkyl or PEG chain attached to the benzoate ring |

| Reporter Handle | Enables detection and/or enrichment of labeled proteins. | Terminal ethynyl group for click chemistry |

Development of Chemical Tools for Studying Molecular Interactions in Living Systems

The ability to study molecular interactions in their native cellular context is crucial for understanding complex biological processes. Chemical tools derived from "this compound" can be designed to probe these interactions in living systems with high spatial and temporal resolution.

By combining the "clickable" functionality of the ethynyl group with other chemical moieties, a diverse range of chemical tools can be created. For example:

Photo-crosslinkers: The benzoate ring can be functionalized with a photo-activatable group, such as a diazirine or an aryl azide (B81097). Upon irradiation with UV light, this group forms a highly reactive species that can covalently crosslink to nearby interacting molecules. The ethynyl handle can then be used to attach a reporter tag for the identification of the crosslinked partners.

Fluorogenic Probes: The electronic properties of the "this compound" core can be modulated to create fluorogenic probes. These probes are initially non-fluorescent but become fluorescent upon a specific event, such as binding to a target molecule or enzymatic cleavage. This "turn-on" fluorescence provides a high signal-to-noise ratio for imaging molecular events in real-time.

Bifunctional Probes: Two different reactive or reporter groups can be attached to the "this compound" scaffold to create bifunctional probes. These probes can be used to simultaneously label and track two different molecules or to bring two molecules into close proximity to study their interaction.

The versatility of "this compound" as a building block empowers chemists to design and synthesize a vast arsenal (B13267) of chemical tools to dissect the intricate network of molecular interactions that govern life. thno.org

Future Directions and Emerging Research Avenues for Methyl 4 Ethynyl 2 Hydroxybenzoate

Exploration of Novel Reactivity and Unconventional Transformations